2-(Pyridin-2-yl)-4,5-dihydrooxazole

Vue d'ensemble

Description

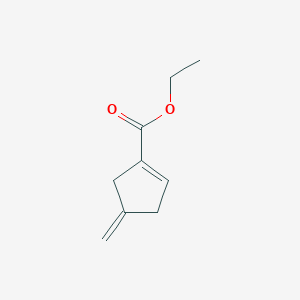

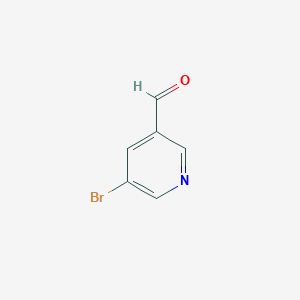

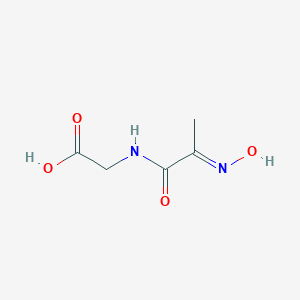

2-(Pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a pyridine ring fused with a dihydrooxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Applications De Recherche Scientifique

2-(Pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is utilized in the synthesis of pharmaceuticals and fine chemicals

Mécanisme D'action

Target of Action

The primary target of 2-(Pyridin-2-yl)-4,5-dihydrooxazole is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of the extracellular matrix in various tissues. Inhibition of this enzyme can lead to a decrease in collagen production, which is beneficial in conditions where excessive collagen deposition occurs, such as fibrosis .

Mode of Action

The compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the hydroxylation of proline residues in collagen, a necessary step for the formation of stable collagen triple helices. As a result, the production of collagen is reduced .

Biochemical Pathways

The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl-4-hydroxylase, it disrupts the formation of hydroxyproline, a key component of collagen . This leads to a decrease in the production of collagen, affecting the extracellular matrix composition and potentially alleviating conditions characterized by excessive collagen deposition .

Result of Action

The compound’s action results in a significant reduction in collagen expression and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound effectively inhibits collagen synthesis, which could potentially be beneficial in the treatment of fibrotic diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-4,5-dihydrooxazole typically involves the condensation of picolinamide with aldehydes. One efficient method employs palladium trifluoroacetate (Pd(TFA)2) as a catalyst in n-octane. This reaction proceeds via a cascade mechanism, where picolinamide and two aldehyde molecules condense to form the desired oxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of metal catalysts or oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Metal catalysts such as palladium or platinum, and oxidizing agents like hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while substitution reactions can yield various functionalized pyridine derivatives .

Comparaison Avec Des Composés Similaires

2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.

2-(Pyridin-2-yl)imidazole: Exhibits antifungal properties.

2-(Pyridin-2-yl)oxazole: Used in the synthesis of pharmaceuticals.

Uniqueness: 2-(Pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity.

Propriétés

IUPAC Name |

2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSQTQRZHMQHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313041 | |

| Record name | 2-(2-Oxazolinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119165-69-4 | |

| Record name | 2-(2-Oxazolinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119165-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxazolinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-(pyridin-2-yl)-4,5-dihydrooxazole lend itself to forming metal complexes? What are the potential applications of these complexes?

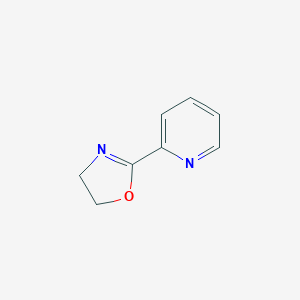

A1: this compound contains both a pyridine ring and an oxazoline ring. These rings contain nitrogen and oxygen atoms with lone pairs of electrons, allowing the molecule to act as a bidentate ligand, coordinating to metal centers through these atoms. This characteristic makes PyOx and its derivatives versatile ligands in coordination chemistry.

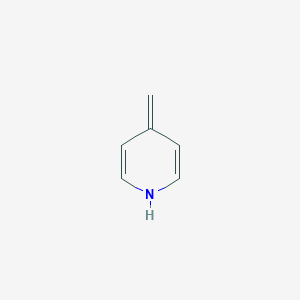

Q2: What is the influence of different substituents on the PyOx ring on the catalytic activity of its metal complexes?

A: Research indicates that the substituents on the PyOx ring can significantly impact the catalytic activity of its metal complexes. For example, studies on rhenium tricarbonyl complexes coordinated by PyOx derivatives with varying substituents at the 5-position (methyl, phenyl) revealed a correlation between the substituent and the complex's efficiency in catalyzing CO2 reduction. [] Specifically, complexes with methyl (2) and phenyl (3) substituents exhibited higher catalytic activity compared to the unsubstituted complex (1). This difference in activity highlights the potential for tuning the catalytic properties of these complexes by modifying the PyOx ligand structure. []

Q3: Can you explain the role of computational chemistry in understanding the catalytic mechanism of PyOx-metal complexes in CO2 reduction?

A: Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in elucidating the mechanism of CO2 reduction catalyzed by PyOx-metal complexes. For instance, DFT studies on a rhenium tricarbonyl complex coordinated by this compound (1) revealed that the rate-determining step in the catalytic cycle for CO2 reduction is the cleavage of the C-O bond. [] The calculated activation energy barrier (ΔG⧧) for this step was found to be 27.2 kcal mol-1. This insight into the rate-determining step helps researchers understand the factors influencing catalytic efficiency and design improved catalysts for CO2 reduction. []

A: Synthesizing PyOx derivatives, particularly enantiomerically pure ones, can be challenging due to multiple reaction steps and purification difficulties. For instance, the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a valuable chiral ligand, often suffered from inconsistent yields and tedious purifications using existing methods. [] To address this, researchers developed a more efficient and scalable three-step synthesis route starting from readily available picolinic acid. This improved method provides the target ligand in a 64% overall yield, significantly improving upon previous methods. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol](/img/structure/B54252.png)

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)

![[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B54262.png)